molecular formula C13H16BClF2O3 B6301432 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester CAS No. 2121511-96-2

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester

Cat. No.: B6301432
CAS No.: 2121511-96-2
M. Wt: 304.53 g/mol
InChI Key: ZGSLZNVTHCWFNH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H16BClF2O3 and a molecular weight of 304.53 g/mol . This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis . It is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of the boronic ester with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are crucial for the catalytic cycle, where the boronic ester undergoes transmetalation, oxidative addition, and reductive elimination steps to form the desired product .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic esters, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins, which can impact cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium center, facilitating the transmetalation step where the boronic ester transfers its organic group to the palladium complex. This is followed by oxidative addition and reductive elimination steps, resulting in the formation of the biaryl product. The boronic ester moiety is crucial for these binding interactions and catalytic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but can undergo hydrolysis in aqueous environments, particularly at physiological pH. Over time, this hydrolysis can lead to the degradation of the boronic ester, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound’s stability is influenced by factors such as pH, temperature, and the presence of catalytic agents .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Boronic esters, in general, can exhibit dose-dependent effects, with higher doses potentially leading to toxicity. In animal models, it is crucial to determine the threshold dose that elicits the desired biochemical effects without causing adverse reactions. Toxicity studies are essential to establish safe dosage ranges and identify any potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and interaction with enzymes. The compound can be metabolized by esterases, leading to the release of the boronic acid and pinacol components. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical reactions. The interaction with enzymes such as esterases and hydrolases is crucial for the compound’s metabolism and subsequent biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by transport proteins. Once inside the cell, the boronic ester can localize to specific cellular compartments, depending on its interactions with binding proteins and other biomolecules. These interactions can affect the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, the boronic ester moiety can interact with proteins involved in cellular trafficking, influencing its localization to the cytoplasm, nucleus, or other organelles. These localization patterns can impact the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is used in various scientific research applications, including:

Properties

IUPAC Name

2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSLZNVTHCWFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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